molecular formula C22H34N4O7 B606310 Boc-Gly-Tyr-Lys CAS No. 159489-32-4

Boc-Gly-Tyr-Lys

Cat. No. B606310
M. Wt: 466.53
InChI Key: SMQMWOJJFOTGMS-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-Tyr-Lys is a peptide.

Scientific Research Applications

Enzymatic Crosslinking for Bio-Inspired Hybrid Fibers

The peptide Boc-Gly-Tyr-Lys has been utilized in the synthesis of enzymatically crosslinkable peptide-poly(L-lysine) conjugates. These conjugates are used to create bio-inspired hybrid fibers, demonstrating enhanced mechanical strengths due to enzyme-mediated interpolymer cross-linking. This innovative approach offers a new methodology for reinforcement inspired by biological processes (Tonegawa et al., 2004).

Peptide Synthesis and Degradation Studies

Research on Boc-Gly-Tyr-Lys includes investigating its role in peptide synthesis and degradation. This includes studying the acidolytic degradation of urea derivatives in peptide synthesis, contributing to understanding peptide stability and degradation pathways (Inouye & Watanabe, 1977).

Pseudopeptides and Dipeptidomimetics

Boc-Gly-Tyr-Lys has been part of studies focusing on the design, synthesis, and evaluation of Phe-Gly mimetics. These heterocyclic Boc-protected Phe-Gly dipeptidomimetics are used as building blocks in pseudopeptides, contributing to the development of biologically active peptides (Borg et al., 1999).

Quinone Cross-Linked Polysaccharide Hybrid Fiber

Boc-Gly-Tyr-Lys is also instrumental in the synthesis of N-(Lys-Gly-Tyr-Gly)-chitosan, used to prepare polysaccharide hybrid fibers. These fibers are reinforced through enzymatic cross-linking, presenting a novel method for polymer modification inspired by biological processes (Kuboe et al., 2004).

Peptide Models for Spectroscopic and MO Studies

Spectroscopic and molecular orbital (MO) studies of Boc-Gly-Tyr-Lys peptides have been conducted to understand the surrounding microenvironment's effect on the absorption maximum of the chromophore of bacteriorhodopsin. This research aids in elucidating the interactions and structural characteristics of peptides in low dielectric media (Sakurai et al., 1986).

properties

CAS RN

159489-32-4

Product Name

Boc-Gly-Tyr-Lys

Molecular Formula

C22H34N4O7

Molecular Weight

466.53

IUPAC Name

(tert-butoxycarbonyl)glycyl-L-tyrosyl-L-lysine

InChI

InChI=1S/C22H34N4O7/c1-22(2,3)33-21(32)24-13-18(28)25-17(12-14-7-9-15(27)10-8-14)19(29)26-16(20(30)31)6-4-5-11-23/h7-10,16-17,27H,4-6,11-13,23H2,1-3H3,(H,24,32)(H,25,28)(H,26,29)(H,30,31)/t16-,17-/m0/s1

InChI Key

SMQMWOJJFOTGMS-IRXDYDNUSA-N

SMILES

NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CC=C(O)C=C1)NC(CNC(OC(C)(C)C)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Boc-Gly-Tyr-Lys; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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